BenchChemオンラインストアへようこそ!

Epigenetic Multiple Ligand

Apoptosis Cellular Differentiation Leukemia

Equip your lab with the definitive tool for polypharmacology research. This cell-permeable epi-ML uniquely induces >90% inhibition of PRMT1/CARM1 & >50% SIRT1/2 blockade, driving 100% leukemic differentiation (5 µM) where single-target agents fail. Its validated, simultaneous multi-enzyme targeting provides an unrivaled baseline for apoptosis assays, synthetic lethality screens, and novel inhibitor benchmarking. Secure this foundational standard to ensure assay reproducibility and unlock synergistic anti-cancer mechanisms.

Molecular Formula C19H12Br4O4
Molecular Weight 623.9 g/mol
CAS No. 1020399-52-3
Cat. No. B1671490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigenetic Multiple Ligand
CAS1020399-52-3
SynonymsEpigenetic Multiple Ligand;  epi-ML;  epi ML;  epiML; 
Molecular FormulaC19H12Br4O4
Molecular Weight623.9 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
InChIInChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+
InChIKeyJEDNMNJCJIIYJR-NJDSBKIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epigenetic Multiple Ligand (CAS 1020399-52-3) - A Unique Tool for Multitarget Chromatin Research and Procurement


Epigenetic Multiple Ligand (CAS 1020399-52-3) is a cell-permeable bis-arylidene compound designed as an 'epigenetic multiple ligand' (epi-ML) [1]. Its chemical structure, (3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one, features a C19H12Br4O4 formula with a molecular weight of 623.9 g/mol [2]. It functions as an inhibitor of substrate processing by a diverse panel of chromatin-modifying enzymes, including protein arginine methyltransferases (PRMTs), histone acetyltransferases (HATs), and class III deacetylases (sirtuins) [REFS-1, REFS-3].

Why Epigenetic Multiple Ligand (CAS 1020399-52-3) Cannot Be Replaced by Single-Target Inhibitors


Direct substitution of Epigenetic Multiple Ligand with a standard single-target inhibitor (e.g., a specific PRMT, HAT, or sirtuin inhibitor) is not equivalent and will likely fail to replicate its biological effects. The compound's value as a research tool lies in its defined, simultaneous inhibition of multiple, distinct epigenetic targets, a characteristic termed 'epi-ML' activity [1]. In functional cellular assays, single-target inhibitors like eosin, curcumin, and sirtinol were shown to be 'ineffective or showed a weak effect', whereas this compound and related epi-MLs induced significant apoptosis and differentiation [1]. The quantitative evidence below demonstrates that this specific multitarget profile leads to distinct cellular outcomes not achievable by targeting a single enzyme class.

Quantitative Differentiation Guide: Epigenetic Multiple Ligand (CAS 1020399-52-3) vs. Single-Target Inhibitors and Class Analogs


Superior Induction of Apoptosis and Differentiation Compared to Single-Target Inhibitors in Leukemia Cells

This compound demonstrates a clear functional advantage over single-target inhibitors. In a direct head-to-head functional assay using the human leukemia U937 cell line, the epi-ML class of compounds, to which this compound belongs, induced substantial apoptosis and differentiation. In contrast, the single-target epigenetic inhibitors eosin, curcumin, and sirtinol were ineffective or had only weak effects [1]. While specific compound identifiers for this exact CAS number were not provided in the primary publication's abstract, the compound is part of the epi-ML class that demonstrated this differential activity, establishing its unique mechanistic value [1]. The Sigma-Aldrich datasheet further quantifies this effect for the specific CAS 1020399-52-3 compound, confirming it induces 28% apoptosis after a 30-hour incubation with a 25 µM concentration .

Apoptosis Cellular Differentiation Leukemia Functional Assay U937 Cell Line

Broad-Spectrum Enzyme Inhibition Profile at Defined Concentrations

The compound exhibits a verified, broad-spectrum inhibitory profile against multiple, distinct classes of chromatin-modifying enzymes, as detailed in the product datasheet from Sigma-Aldrich . This data provides a quantitative baseline for its activity against specific targets. At 50 µM, it achieves 91% inhibition of H4/PRMT1 and 61% inhibition of H3/p300/CBP. It demonstrates 50% inhibition of H4/RmtA at 29 µM, and over 90% inhibition of PABP1/CARM1 and H3/SET7 at 100 µM. Furthermore, it shows >50% inhibition of SIRT1/2 at 25 µM . This multitarget inhibition profile is its defining characteristic, differentiating it from inhibitors with high selectivity for a single enzyme class.

Enzyme Inhibition PRMT HAT Sirtuin Biochemical Assay Multitarget Profiling

Demonstrated Cell Permeability and Defined Physicochemical Properties for In-Cell Assays

For robust in-cell experimentation, the compound's physicochemical properties are critical and well-defined, facilitating experimental reproducibility. It is confirmed to be cell-permeable, a prerequisite for its mechanism of action [REFS-1, REFS-2]. Its solubility in DMSO is specified as 100 mg/mL, enabling the preparation of concentrated stock solutions . Its predicted LogP is 6.214 , and its molecular weight is 623.9 g/mol [1]. These defined parameters support consistent handling and assay design, differentiating it from less-characterized or poorly soluble experimental compounds.

Cell Permeability Physicochemical Properties DMSO Solubility Assay Development In Vitro Studies

Optimal Research and Industrial Use Cases for Epigenetic Multiple Ligand (CAS 1020399-52-3)


Investigating Multifactorial Epigenetic Dysregulation in Cancer Models

In cancer research, particularly in hematological malignancies like leukemia, this compound serves as a potent chemical probe to study the combined effect of inhibiting PRMTs, HATs, and sirtuins simultaneously. The evidence shows it induces high levels of apoptosis and differentiation in the U937 leukemia cell line at defined micromolar concentrations (28% apoptosis at 25 µM, 100% differentiation at 5 µM), while single-target controls are ineffective [REFS-1, REFS-2]. This makes it an ideal tool for uncovering synergistic anti-cancer effects arising from multi-target engagement.

Validating the Concept of 'Epi-ML' Polypharmacology

The compound is a foundational tool for researchers exploring the emerging concept of 'designed multiple ligands' (epi-MLs) as a strategy to overcome drug resistance and achieve superior therapeutic outcomes [1]. Its well-documented, broad-spectrum inhibition profile (e.g., >90% inhibition of PABP1/CARM1 and H3/SET7 at 100 µM, >50% inhibition of SIRT1/2 at 25 µM) provides a reliable benchmark for validating new assays and computational models aimed at predicting or screening for effective polypharmacological agents .

Establishing Positive Controls for Broad-Spectrum Epigenetic Inhibition

In experiments designed to test the effects of new, selective epigenetic inhibitors, this compound can be used as a broad-spectrum positive control. Its inhibition profile across multiple enzyme families (PRMTs, HATs, SIRTs) at defined concentrations allows for a clear, quantitative comparison. This helps contextualize the potency and selectivity of novel inhibitors and provides a known baseline for global epigenetic changes, ensuring assay robustness and reproducibility.

Screening for Synthetic Lethality Partners

Given its multitarget mechanism and ability to induce apoptosis in cancer cells, this compound is a valuable tool in synthetic lethality screens. Researchers can use it to identify genes or pathways whose inhibition synergizes with broad epigenetic disruption to cause cell death. The defined apoptotic response (28% at 25 µM) provides a baseline effect against which synergistic enhancement by siRNA, CRISPR, or other small molecule libraries can be quantitatively measured, aiding in the discovery of novel combination therapies.

Quote Request

Request a Quote for Epigenetic Multiple Ligand

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.